2-Chlorophenyl cyclopentyl ketone
Overview
Description
Mechanism of Action
Target of Action
2-Chlorophenyl cyclopentyl ketone is primarily used as a starting material in the synthesis of ketamine and norketamine . .
Mode of Action
It is involved in the synthesis of ketamine and norketamine, which are known to have complex interactions with various receptors in the nervous system .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in the chemical pathways leading to the production of ketamine and norketamine
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution.
Result of Action
Its primary result of action is the production of ketamine and norketamine, which have well-documented effects on the nervous system .
Action Environment
The action of this compound is primarily observed in a synthetic chemistry environment. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the resulting products . Its stability is reported to be at least 4 years when stored at -20°C .
Preparation Methods
The synthesis of 2-Chlorophenyl cyclopentyl ketone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of chlorobenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide (Grignard reagent) to form the ketone intermediate .
Chemical Reactions Analysis
2-Chlorophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Chlorophenyl cyclopentyl ketone is used in scientific research for several purposes:
Comparison with Similar Compounds
2-Chlorophenyl cyclopentyl ketone can be compared with other similar compounds such as:
1-(2-chlorophenyl)-2-methylpropan-1-one: Similar in structure but with a methyl group instead of a cyclopentyl group.
1-(2-chlorophenyl)propan-1-one: Lacks the cyclopentyl group, making it less complex.
Cyclopentyl phenyl ketone: Similar structure but without the chlorine atom.
Cyclohexyl phenyl ketone: Contains a cyclohexyl group instead of a cyclopentyl group.
These comparisons highlight the unique structural features of this compound, particularly the presence of both a cyclopentyl group and a chlorine-substituted phenyl ring, which contribute to its specific chemical properties and applications.
Properties
IUPAC Name |
(2-chlorophenyl)-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMMRNZBJHXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217757 | |
Record name | 2-Chlorophenyl cyclopentyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6740-85-8 | |
Record name | (2-Chlorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6740-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenyl cyclopentyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenyl cyclopentyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenyl cyclopentyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPHENYL CYCLOPENTYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEU83T8UK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthesis method for 2-chlorophenyl cyclopentyl ketone was identified in the study?
A1: The study uncovered a previously unreported synthesis pathway for this compound. This method utilizes cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde as starting materials []. This finding is significant for law enforcement and forensic investigations as it highlights a new route for illicit ketamine production.
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